molecular formula C20H24ClFN4O B13460096 1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea

1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea

Cat. No.: B13460096
M. Wt: 390.9 g/mol
InChI Key: JPZVQEUBNKRFCL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a piperazine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea typically involves the reaction of 4-chlorophenyl isocyanate with 1-(3-aminopropyl)-4-(4-fluorophenyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use .

Properties

Molecular Formula

C20H24ClFN4O

Molecular Weight

390.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]urea

InChI

InChI=1S/C20H24ClFN4O/c21-16-2-6-18(7-3-16)24-20(27)23-10-1-11-25-12-14-26(15-13-25)19-8-4-17(22)5-9-19/h2-9H,1,10-15H2,(H2,23,24,27)

InChI Key

JPZVQEUBNKRFCL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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